

Molecular weight and formula of 3-Vinylbenzaldehyde

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Compound of Interest

Compound Name: 3-Vinylbenzaldehyde

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An In-depth Technical Guide to 3-Vinylbenzaldehyde

For researchers, scientists, and professionals in drug development, **3-Vinylbenzaldehyde** is a significant bifunctional molecule with applications as a versatile intermediate in organic synthesis and materials science. This document provides a comprehensive overview of its chemical properties, synthesis, and analytical data.

Core Molecular and Physical Properties

3-Vinylbenzaldehyde, also known as 3-ethenylbenzaldehyde, is a colorless liquid.[1] Its chemical structure features both an aldehyde and a vinyl functional group, making it a valuable building block for a diverse range of more complex molecules.[2] This dual reactivity allows for selective functionalization or polymerization.

A summary of its key quantitative data is presented below:



Property	Value	Source
Molecular Formula	C ₉ H ₈ O	[3][4]
Molecular Weight	132.16 g/mol	[3][4]
Density	1.04 g/mL at 25 °C	
Boiling Point	102-103 °C at 11 Torr	[3]
Refractive Index	n20/D 1.58	
Flash Point	98.9 °C (210.0 °F) - closed cup	
Storage Temperature	2-8°C	

Synthesis of 3-Vinylbenzaldehyde

A common and effective method for the synthesis of **3-Vinylbenzaldehyde** is the Suzuki coupling reaction. This palladium-catalyzed cross-coupling reaction involves the reaction of 3-bromobenzaldehyde with a vinylboronic acid derivative.

Experimental Protocol: Suzuki Coupling

A detailed experimental protocol for the synthesis of **3-Vinylbenzaldehyde** is as follows:

Materials:

- 3-Bromobenzaldehyde
- Vinylboronic acid pinacol ester (pinacolato-4,4,5,5-tetramethyl-2-vinyl-1,3,2-borate)
- Palladium(II) acetate (Pd(OAc)₂)
- Triphenylphosphine (PPh₃)
- Sodium carbonate (Na₂CO₃)
- N,N-Dimethylformamide (DMF)
- Water



- Petroleum ether
- Ethyl acetate

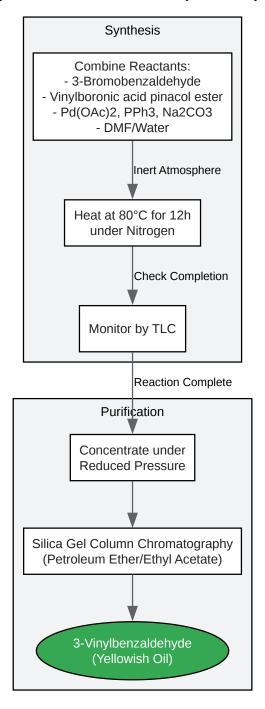
Procedure:

- In a reaction vessel, dissolve 3-bromobenzaldehyde (1g, 5.40 mmol), vinylboronic acid pinacol ester (1.2g, 8.10 mmol), palladium(II) acetate (121.24 mg, 0.54 mmol), triphenylphosphine (283.27 mg, 1.08 mmol), and sodium carbonate (1.14 g, 10.80 mmol) in a mixture of DMF (9 mL) and water (3 mL).
- Purge the reaction mixture with nitrogen gas to create an inert atmosphere.
- Heat the mixture to 80°C and stir for 12 hours.
- Monitor the reaction progress using thin-layer chromatography (TLC) with a mobile phase of petroleum ether:ethyl acetate (2:1) to confirm the complete consumption of the starting material.
- Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvents.
- Purify the resulting residue by silica gel column chromatography, eluting with a gradient of petroleum ether/ethyl acetate (from 40:1 to 30:1).
- The final product, **3-Vinylbenzaldehyde**, is obtained as a yellowish oil with a yield of approximately 63.05%.[5]

The following diagram illustrates the workflow for the synthesis and purification of **3-Vinylbenzaldehyde**.

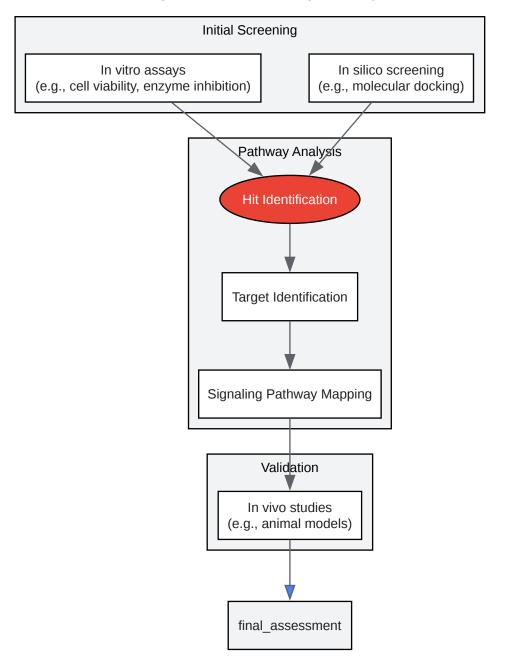


Synthesis and Purification of 3-Vinylbenzaldehyde





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